3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide
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Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide typically involves the condensation of 1H-benzimidazole with an appropriate aldehyde and hydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide is unique due to its specific structure, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN4O/c1-13(11-23-12-20-16-8-4-5-9-17(16)23)18(24)22-21-10-14-6-2-3-7-15(14)19/h2-10,12-13H,11H2,1H3,(H,22,24)/b21-10+ |
InChI Key |
WCUYEZQPXWQTMJ-UFFVCSGVSA-N |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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